molecular formula C8H7BrN2O B12092690 5-Bromo-1-methyl-1H,2H,3H-pyrrolo[3,2-B]pyridin-2-one

5-Bromo-1-methyl-1H,2H,3H-pyrrolo[3,2-B]pyridin-2-one

Cat. No.: B12092690
M. Wt: 227.06 g/mol
InChI Key: HGCLOUKIYFRJPM-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-1H,2H,3H-pyrrolo[3,2-B]pyridin-2-one is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methyl-1H,2H,3H-pyrrolo[3,2-B]pyridin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields N-oxides, reduction yields the parent compound, and substitution yields various substituted derivatives .

Scientific Research Applications

5-Bromo-1-methyl-1H,2H,3H-pyrrolo[3,2-B]pyridin-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its potential biological activity.

    Medicine: This compound is investigated for its potential as a therapeutic agent, particularly in cancer research, where it may act as an inhibitor of specific signaling pathways.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-1-methyl-1H,2H,3H-pyrrolo[3,2-B]pyridin-2-one involves its interaction with molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1-methyl-1H,2H,3H-pyrrolo[3,2-B]pyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine substituent allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

IUPAC Name

5-bromo-1-methyl-3H-pyrrolo[3,2-b]pyridin-2-one

InChI

InChI=1S/C8H7BrN2O/c1-11-6-2-3-7(9)10-5(6)4-8(11)12/h2-3H,4H2,1H3

InChI Key

HGCLOUKIYFRJPM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=N2)Br

Origin of Product

United States

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